molecular formula C19H27N3O4S B2571209 N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(1-phenylethyl)ethanediamide CAS No. 1235177-51-1

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2571209
CAS No.: 1235177-51-1
M. Wt: 393.5
InChI Key: QRSAVSPHCNJQAS-UHFFFAOYSA-N
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Description

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(1-phenylethyl)ethanediamide is a complex organic compound that features a piperidine ring, a cyclopropanesulfonyl group, and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(1-phenylethyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The cyclopropanesulfonyl group is then introduced through a sulfonylation reaction, which involves the reaction of a cyclopropyl compound with a sulfonyl chloride under basic conditions . The final step involves the coupling of the piperidine derivative with an ethanediamide moiety, which can be achieved through amide bond formation reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and amide coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(1-phenylethyl)ethanediamide is unique due to its combination of a cyclopropanesulfonyl group and an ethanediamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-14(16-5-3-2-4-6-16)21-19(24)18(23)20-13-15-9-11-22(12-10-15)27(25,26)17-7-8-17/h2-6,14-15,17H,7-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSAVSPHCNJQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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